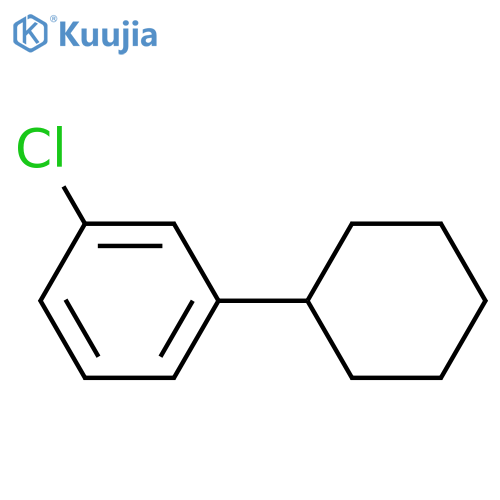Cas no 27163-66-2 (1-Chloro-3-cyclohexylbenzene)

1-Chloro-3-cyclohexylbenzene structure
商品名:1-Chloro-3-cyclohexylbenzene
1-Chloro-3-cyclohexylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-cyclohexylbenzene
- 27163-66-2
- SY263661
- SCHEMBL3783699
- CBA16366
- MFCD27997117
- AC9053
- CS-0450552
-
- インチ: InChI=1S/C12H15Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
- InChIKey: OTNQSMUJXLNDSM-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)C2=CC(=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 194.08635
- どういたいしつりょう: 194.0862282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1-Chloro-3-cyclohexylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201267-1g |
1-chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$489 | 2024-07-28 | |
| Crysdot LLC | CD12089572-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95+% | 1g |
$518 | 2024-07-24 | |
| eNovation Chemicals LLC | D538519-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$870 | 2024-07-20 | |
| Chemenu | CM201267-1g |
1-chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$489 | 2021-06-15 | |
| Alichem | A019087490-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$443.10 | 2023-09-02 | |
| eNovation Chemicals LLC | D538519-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$870 | 2025-02-24 | |
| eNovation Chemicals LLC | D538519-1g |
1-Chloro-3-cyclohexylbenzene |
27163-66-2 | 95% | 1g |
$870 | 2025-03-01 |
1-Chloro-3-cyclohexylbenzene 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
27163-66-2 (1-Chloro-3-cyclohexylbenzene) 関連製品
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 4770-00-7(3-cyano-4-nitroindole)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:27163-66-2)1-Chloro-3-cyclohexylbenzene

清らかである:99%
はかる:5g
価格 ($):236.0